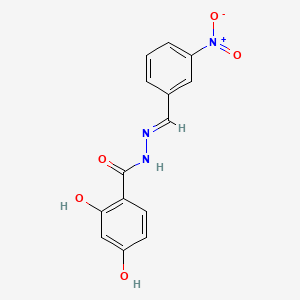![molecular formula C18H18F4N2 B3835366 1-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3835366.png)
1-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine
Descripción general
Descripción
1-(2-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
TFMPP exerts its effects by binding to the 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors that modulate the activity of various intracellular signaling pathways. TFMPP acts as a partial agonist at these receptors, meaning that it activates them to a lesser extent than the endogenous ligand serotonin. The downstream effects of TFMPP binding to these receptors include the modulation of neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects, including changes in mood, appetite, and sleep. TFMPP has been reported to produce feelings of euphoria, relaxation, and increased sociability in some individuals. TFMPP has also been shown to increase food intake and alter the circadian rhythm of sleep in animal models. However, the effects of TFMPP can vary depending on the dose, route of administration, and individual characteristics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for use in lab experiments, including its high potency, selectivity, and stability. TFMPP can be easily synthesized and purified, and its effects can be easily measured using various behavioral, biochemical, and imaging techniques. However, TFMPP also has several limitations, including its potential for producing side effects, its limited availability, and its potential for abuse.
Direcciones Futuras
There are several future directions for research on TFMPP, including the development of more selective agonists and antagonists for the 5-HT1B and 5-HT2C receptors, the investigation of the role of these receptors in various physiological and pathological conditions, and the exploration of the potential therapeutic applications of TFMPP and related compounds. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of TFMPP on behavior and cognition, and to determine the optimal dosing and administration regimens for this compound.
Aplicaciones Científicas De Investigación
TFMPP has been used in various scientific research applications, including studies on the central nervous system, serotonin receptors, and drug abuse. TFMPP has been shown to selectively bind to the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. TFMPP has also been used as a model drug for studying the effects of serotonin agonists on behavior and cognition.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-16-3-1-2-4-17(16)24-11-9-23(10-12-24)13-14-5-7-15(8-6-14)18(20,21)22/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCYKCCSITZFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-1-azepanesulfonamide](/img/structure/B3835292.png)


![3'-oxo-2',5',6',8'-tetrahydro-3'H-spiro[1,3-dioxepane-2,7'-isoquinoline]-4'-carbonitrile](/img/structure/B3835315.png)
![4-amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-morpholin-4-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B3835323.png)



![N-[4-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3835341.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3835350.png)
![2-{4-[(5-nitro-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3835354.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3835374.png)